![molecular formula C18H16N4O3S B4332540 2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B4332540.png)
2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Overview
Description
2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, this compound has been found to reduce the production of reactive oxygen species and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is its broad range of biological activities. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol. One of the areas of interest is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Another area of research is the identification of the specific molecular targets of this compound, which can help to elucidate its mechanism of action. Furthermore, the potential applications of this compound in agriculture, such as its use as a pesticide or herbicide, can also be explored. Overall, the research on 2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol holds great promise for the development of new drugs and agricultural products.
Scientific Research Applications
There has been an increasing interest in the scientific community to explore the potential applications of 2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol due to its diverse biological activities. This compound has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been shown to possess antioxidant and neuroprotective activities.
properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-23-13-8-10(9-14(24-2)15(13)25-3)16-20-17-11-6-4-5-7-12(11)19-18(26)22(17)21-16/h4-9H,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIFUAPQWFHDDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C4C=CC=CC4=NC(=S)N3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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